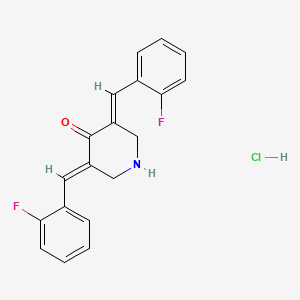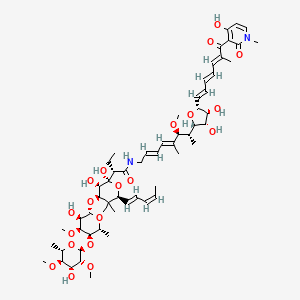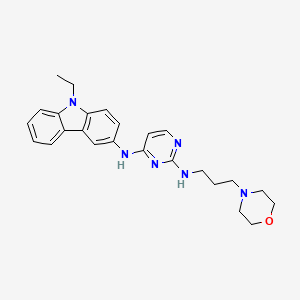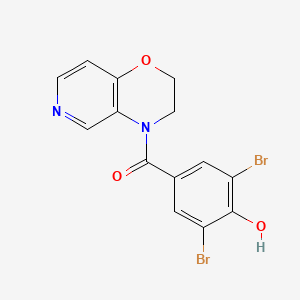
Epaminurad
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epaminurad is a urate transporter inhibitor.
Wissenschaftliche Forschungsanwendungen
Nanoparticle Formation for Drug Delivery
Recent studies have highlighted the use of omega-3 polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (a component of Epaminurad) in forming nanostructures, which are promising for drug and functional food delivery. These nanostructures, formed by the hydration-mediated self-assembly of these lipids, have unique structural properties that could be beneficial in various therapeutic applications (Yaghmur et al., 2017).
Cardiovascular Health
Several studies have demonstrated the potential of Epaminurad components in cardiovascular health. For instance, a study pooling data from 19 cohort studies indicated that omega-3 fatty acid biomarkers, including eicosapentaenoic acid, are associated with a lower incidence of fatal coronary heart disease (Del Gobbo et al., 2016). Additionally, research on Japanese patients with hypercholesterolemia suggested that long-term use of eicosapentaenoic acid could prevent cardiovascular events (Yokoyama & Origasa, 2003).
Neurological and Psychiatric Applications
Eicosapentaenoic acid has shown potential in the treatment of various psychiatric disorders. Studies indicate its efficacy in mood disorders, particularly in unipolar and bipolar depression, and it may also be useful in conditions characterized by high impulsivity and aggression (Bozzatello et al., 2016). Furthermore, its role in cognitive function, particularly in Alzheimer's disease, is being explored (Solomon et al., 2018).
Anti-Inflammatory Effects
Eicosapentaenoic acid has demonstrated anti-inflammatory effects, potentially beneficial in autoimmune diseases like multiple sclerosis. It may modulate the immune system by inducing peroxisome proliferator-activated receptors in the central nervous system (Unoda et al., 2013). Additionally, it has been shown to alter gene expression profiles in human blood mononuclear cells towards a more anti-inflammatory and antiatherogenic status (Bouwens et al., 2009).
Cancer Prevention
Eicosapentaenoic acid has shown promise in cancer prevention. A study on familial adenomatous polyposis patients demonstrated that EPA could reduce rectal polyp number and size, suggesting its potential as a chemopreventive agent in colorectal cancer (West et al., 2010).
Eigenschaften
CAS-Nummer |
1198153-15-9 |
|---|---|
Produktname |
Epaminurad |
Molekularformel |
C14H10Br2N2O3 |
Molekulargewicht |
414.05 |
IUPAC-Name |
(3,5-dibromo-4-hydroxyphenyl)-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone |
InChI |
InChI=1S/C14H10Br2N2O3/c15-9-5-8(6-10(16)13(9)19)14(20)18-3-4-21-12-1-2-17-7-11(12)18/h1-2,5-7,19H,3-4H2 |
InChI-Schlüssel |
ZMVGQIIOXCGAFV-UHFFFAOYSA-N |
SMILES |
C1COC2=C(N1C(=O)C3=CC(=C(C(=C3)Br)O)Br)C=NC=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Epaminurad; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




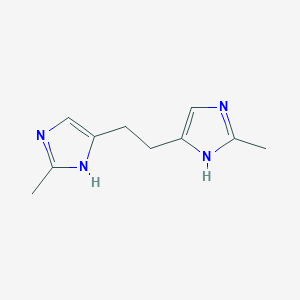

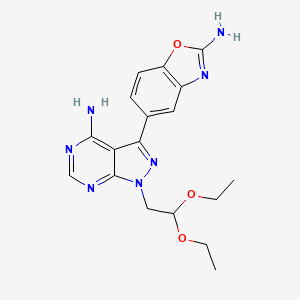
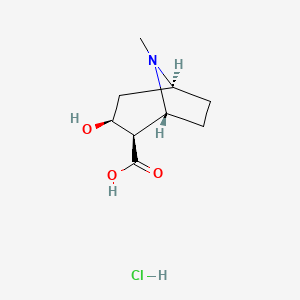
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)
![N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine](/img/structure/B607271.png)
